molecular formula C9H14N2O2S B8622019 N-(4-aminobenzyl)ethanesulfonamide

N-(4-aminobenzyl)ethanesulfonamide

Cat. No.: B8622019
M. Wt: 214.29 g/mol
InChI Key: LQKQTOIINWNXPO-UHFFFAOYSA-N
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Description

N-(4-aminobenzyl)ethanesulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobenzyl)ethanesulfonamide typically involves the reaction of 4-aminobenzylamine with ethanesulfonyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 4-aminobenzylamine in a suitable solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
  • Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
  • Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobenzyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-aminobenzyl)ethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as an antibacterial agent, leveraging the sulfonamide moiety’s known activity against bacterial enzymes.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-aminobenzyl)ethanesulfonamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-aminobenzyl)ethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]ethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7,10H2,1H3

InChI Key

LQKQTOIINWNXPO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(4-Nitrobenzyl)ethanesulfonamide (776 mg, 3.18 mmol) was dissolved in methanol and tetrahydrofuran (1:1, 35 mL). 10% Pd/C (264 mg, 3 equiv) was added to it. The resulting mixture was stirred at room temperature for overnight under H2. TLC showed complete consumption of starting material. The mixture was filtered through celite bed and the filterate was concentrated under reduced pressure. The crude was purified by column chromatography to give N-(4-aminobenzyl)ethanesulfonamide (504 mg, 74%).
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
264 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the residue of the product from step 1 (0.25 mmol) is added methanol (350 μL), hydrazine (33 μL), and Raney-Nickel (10 mg). The reaction mixture is shaken at room temperature for 16 hours, then filtered and the solution concentrated to yield ethanesulfonic acid 4-amino-benzylamide, which is used as such for the subsequent reaction.
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
350 μL
Type
solvent
Reaction Step One

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